
1-Bromo-4-(2-chloroethanesulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-chloroethanesulfinyl)benzene is a chemical compound with the molecular formula C8H8BrClOS and a molecular weight of 267.57 g/mol . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 1-position and a 2-chloroethanesulfinyl group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene involves several steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2-chloroethanol under specific conditions. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
1-Bromo-4-(2-chloroethanesulfinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfinyl group can be oxidized to a sulfonyl group or reduced to a sulfide group using suitable reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(2-chloroethanesulfinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-chloroethanesulfinyl)benzene depends on the specific application and the target molecule. In general, the compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. The sulfinyl group can participate in redox reactions, altering the oxidation state of the compound and affecting its reactivity. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
1-Bromo-4-(2-chloroethanesulfinyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-chlorobenzene: This compound lacks the sulfinyl group, making it less reactive in certain types of reactions.
1-Bromo-4-(2-chloroethanesulfonyl)benzene: This compound has a sulfonyl group instead of a sulfinyl group, which can affect its reactivity and the types of reactions it undergoes.
1-Bromo-4-(2-chloroethyl)benzene: This compound lacks the sulfinyl group, making it less versatile in redox reactions.
The presence of the sulfinyl group in this compound provides unique reactivity and makes it valuable in various chemical transformations.
Properties
Molecular Formula |
C8H8BrClOS |
|---|---|
Molecular Weight |
267.57 g/mol |
IUPAC Name |
1-bromo-4-(2-chloroethylsulfinyl)benzene |
InChI |
InChI=1S/C8H8BrClOS/c9-7-1-3-8(4-2-7)12(11)6-5-10/h1-4H,5-6H2 |
InChI Key |
RHOVVYOIUVMYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CCCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13190112.png)
amine](/img/structure/B13190116.png)
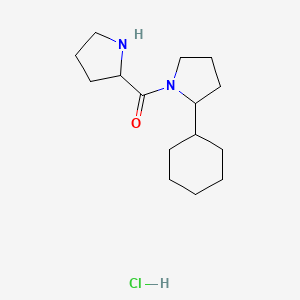
![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)
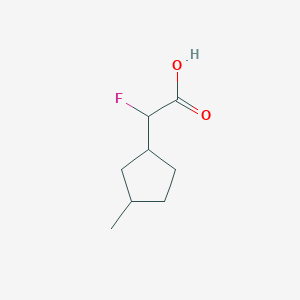
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13190144.png)
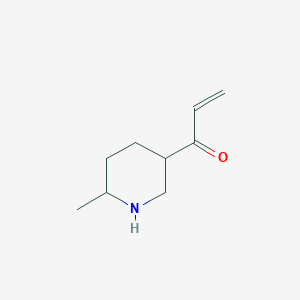
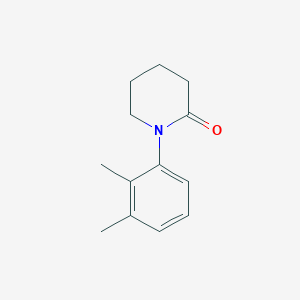
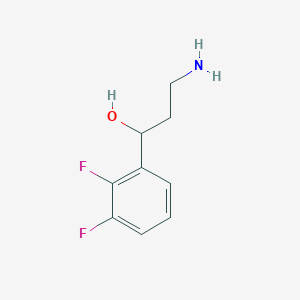
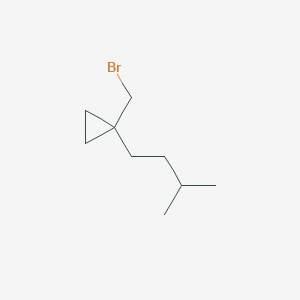
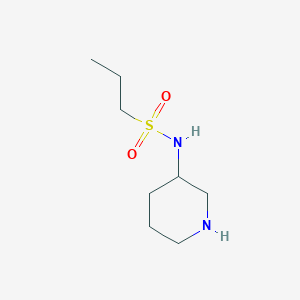

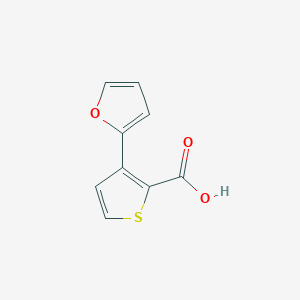
![4-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13190193.png)
